molecular formula C23H34N4O2 B4927082 1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one

1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one

Cat. No.: B4927082
M. Wt: 398.5 g/mol
InChI Key: GAYNAZQABHQFEP-UHFFFAOYSA-N
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Description

1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one is a complex organic compound that features a piperidine and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one typically involves multiple steps. One common method involves the reductive amination of a piperidine derivative with a piperazine derivative. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine and piperidine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields alcohols.

Scientific Research Applications

1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one involves its interaction with specific molecular targets. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one is unique due to its specific combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-oxo-3-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c28-22-10-4-5-12-26(22)14-11-23(29)27-13-6-9-21(19-27)25-17-15-24(16-18-25)20-7-2-1-3-8-20/h1-3,7-8,21H,4-6,9-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYNAZQABHQFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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